2-(Benzyloxy)-1-ethynyl-3-fluorobenzene
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Overview
Description
2-(Benzyloxy)-1-ethynyl-3-fluorobenzene is an organic compound characterized by the presence of a benzyloxy group, an ethynyl group, and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-1-ethynyl-3-fluorobenzene typically involves the following steps:
Formation of the Benzyloxy Group: The benzylation of a suitable phenol derivative can be achieved using benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an aryl halide reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde derivatives.
Reduction: The ethynyl group can be reduced to form the corresponding alkene or alkane.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Alkenes or alkanes.
Substitution: Substituted benzene derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
2-(Benzyloxy)-1-ethynyl-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-ethynyl-3-fluorobenzene involves its interaction with various molecular targets depending on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The ethynyl group can participate in click chemistry reactions, facilitating the formation of bioconjugates.
Comparison with Similar Compounds
2-(Benzyloxy)-1-ethynylbenzene: Lacks the fluorine atom, which may result in different reactivity and applications.
1-Ethynyl-3-fluorobenzene:
2-(Benzyloxy)-3-fluorobenzene: Lacks the ethynyl group, leading to different chemical behavior.
Uniqueness: 2-(Benzyloxy)-1-ethynyl-3-fluorobenzene is unique due to the combination of the benzyloxy, ethynyl, and fluorine substituents on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
1-ethynyl-3-fluoro-2-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO/c1-2-13-9-6-10-14(16)15(13)17-11-12-7-4-3-5-8-12/h1,3-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNZYVBFDUAGFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=CC=C1)F)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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